molecular formula C8H15ClN2O3S B1418493 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide CAS No. 1157073-39-6

2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Cat. No. B1418493
CAS RN: 1157073-39-6
M. Wt: 254.74 g/mol
InChI Key: KZPWBYBSJJIWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, also known as CMP-Neu5Ac or acivicin, is a synthetic molecule that has been used in scientific research for over four decades. It is a highly versatile molecule that has been used in a wide range of applications, including biochemistry, physiology, and pharmacology. CMP-Neu5Ac has been used to inhibit the activity of enzymes, to study the role of specific enzymes in metabolic pathways, and to evaluate the effects of drugs on the body.

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its structure suggests potential activity in the central nervous system due to the piperidine moiety, which is present in many pharmacologically active compounds . Researchers can explore its derivatives for the development of new therapeutic agents, particularly for neurological disorders.

Chemical Synthesis

As a building block in organic synthesis, this compound can be utilized to create a wide array of derivatives. Its reactive groups allow for further functionalization, making it a versatile reagent for constructing more complex molecules .

properties

IUPAC Name

2-chloro-N-(1-methylsulfonylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O3S/c1-15(13,14)11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPWBYBSJJIWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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